![molecular formula C21H14OS B14350469 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one CAS No. 91035-50-6](/img/no-structure.png)
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dibenzo[b,d]thiophene moiety, which is a sulfur-containing heterocyclic structure, and a phenylprop-2-en-1-one group.
Vorbereitungsmethoden
The synthesis of 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between dibenzo[b,d]thiophene-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol, methanol, or dichloromethane, and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential therapeutic applications.
Medicine: Due to its biological activities, the compound is investigated for drug development and pharmaceutical applications.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit DNA-dependent protein kinase, leading to the potentiation of cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one include:
Dibenzo[b,d]thiophene derivatives: These compounds share the dibenzo[b,d]thiophene moiety and exhibit similar chemical and biological properties.
Chalcones: Other chalcone derivatives with different substituents on the aromatic rings also show comparable biological activities.
Flavonoids: Flavonoids are structurally related to chalcones and possess similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of the dibenzo[b,d]thiophene and chalcone structures, which contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
91035-50-6 | |
Molekularformel |
C21H14OS |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-dibenzothiophen-2-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H14OS/c22-19(12-10-15-6-2-1-3-7-15)16-11-13-21-18(14-16)17-8-4-5-9-20(17)23-21/h1-14H |
InChI-Schlüssel |
ICWVCMDCUUAZQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.